molecular formula C25H16N4O3S B4541648 6-(2-furyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

6-(2-furyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No. B4541648
M. Wt: 452.5 g/mol
InChI Key: IRPIHLPHWCTMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including functionalization, cyclization, and substitution reactions. A related example is the synthesis of pyrazole derivatives, where carboxylic acid is converted into carboxamide through reactions with amines, showcasing the type of synthetic strategies that might be employed for our compound of interest (Yıldırım, Kandemirli, & Demir, 2005).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical behavior of a compound. Crystallographic studies, such as those conducted on similar compounds, reveal details about molecular conformation, bond lengths, angles, and intermolecular interactions, which are pivotal in determining the compound's reactivity and stability (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving compounds of similar complexity often include nucleophilic substitution, electrophilic addition, and ring closure reactions. These reactions are influenced by the compound's functional groups, electronic configuration, and steric factors. The reactivity pattern of similar compounds can provide insights into potential reactions (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are directly related to its molecular structure. For instance, the crystal and molecular structures of isothiazolopyridine derivatives have been extensively studied, providing information on the compound's solid-state characteristics and stability (Zhang et al., 2006).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for determining a compound's potential applications. Studies on similar compounds can provide valuable insights into these aspects, facilitating the development of new materials or drugs (Gangapuram & Redda, 2009).

properties

IUPAC Name

6-(furan-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N4O3S/c1-14-7-5-11-19-21(14)27-25(33-19)28-23(30)16-13-17(18-10-6-12-31-18)26-24-20(16)22(29-32-24)15-8-3-2-4-9-15/h2-13H,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPIHLPHWCTMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=CC=C5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(furan-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-furyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-(2-furyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 3
6-(2-furyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 4
6-(2-furyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
6-(2-furyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
6-(2-furyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

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